molecular formula C15H14O4S B7835362 Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate

Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate

Cat. No.: B7835362
M. Wt: 290.3 g/mol
InChI Key: PZQNUNFSJDRZQG-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and materials science. This specific compound features a thiophene ring substituted with a phenyl group and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate typically involves the esterification of 3-hydroxy-5-phenylthiophene-2-carboxylic acid with methyl 2-oxopropanoate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and higher efficiency. The use of automated purification systems further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents under inert atmosphere.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic electronic materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes, disrupting essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate
  • 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile

Uniqueness

Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for the synthesis of specialized thiophene derivatives with tailored properties for various applications.

Properties

IUPAC Name

methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-10(16)9-19-12-8-13(11-6-4-3-5-7-11)20-14(12)15(17)18-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQNUNFSJDRZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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